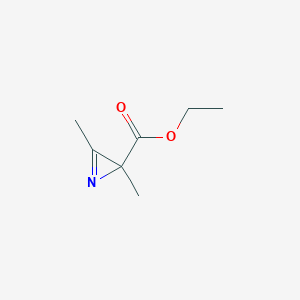
Ethyl 2,3-dimethylazirine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dimethylazirine-2-carboxylate, also known as EDAC, is a chemical compound that has been widely used in scientific research. It is a cyclic aziridine derivative that is commonly used as a coupling agent in bioconjugation reactions. EDAC has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups.
Mécanisme D'action
Ethyl 2,3-dimethylazirine-2-carboxylate works by activating carboxylic acid groups, which then react with amines or other nucleophilic groups to form stable amide bonds. This reaction is known as carbodiimide coupling and is widely used in bioconjugation reactions. Ethyl 2,3-dimethylazirine-2-carboxylate is a water-soluble carbodiimide, which makes it suitable for use in aqueous environments.
Effets Biochimiques Et Physiologiques
Ethyl 2,3-dimethylazirine-2-carboxylate is a non-toxic compound that has no known physiological effects. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in a variety of biological systems. Ethyl 2,3-dimethylazirine-2-carboxylate has been shown to be effective in coupling a wide range of biomolecules, including small molecules, peptides, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2,3-dimethylazirine-2-carboxylate is its versatility. It can be used to couple a wide range of biomolecules to surfaces, nanoparticles, and other molecules. Ethyl 2,3-dimethylazirine-2-carboxylate is also easy to use and can be activated in aqueous environments. However, Ethyl 2,3-dimethylazirine-2-carboxylate has some limitations. It can be sensitive to pH and temperature conditions, and its coupling efficiency can be affected by the presence of other functional groups in the reaction mixture.
Orientations Futures
There are several future directions for Ethyl 2,3-dimethylazirine-2-carboxylate research. One area of interest is the development of new coupling agents that are more efficient and have fewer limitations than Ethyl 2,3-dimethylazirine-2-carboxylate. Another area of interest is the use of Ethyl 2,3-dimethylazirine-2-carboxylate in the synthesis of new materials, such as bioactive polymers and hydrogels. Finally, Ethyl 2,3-dimethylazirine-2-carboxylate could be used in the development of new diagnostic and therapeutic agents, such as targeted drug delivery systems and imaging agents.
Conclusion
In conclusion, Ethyl 2,3-dimethylazirine-2-carboxylate is a versatile and widely used coupling agent in scientific research. It has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups. Ethyl 2,3-dimethylazirine-2-carboxylate has no known physiological effects and is stable under a wide range of pH and temperature conditions. It has advantages and limitations for lab experiments and has several future directions for research.
Méthodes De Synthèse
Ethyl 2,3-dimethylazirine-2-carboxylate is synthesized by reacting ethyl chloroformate with 2,3-dimethylaziridine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a white solid product that can be purified by recrystallization. The chemical structure of Ethyl 2,3-dimethylazirine-2-carboxylate has been confirmed by NMR and mass spectrometry analysis.
Applications De Recherche Scientifique
Ethyl 2,3-dimethylazirine-2-carboxylate has been widely used in scientific research as a coupling agent for bioconjugation reactions. It has been used to covalently link proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other molecules. Ethyl 2,3-dimethylazirine-2-carboxylate has also been used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and imaging.
Propriétés
Numéro CAS |
14369-89-2 |
|---|---|
Nom du produit |
Ethyl 2,3-dimethylazirine-2-carboxylate |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethyl 2,3-dimethylazirine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |
Clé InChI |
KKULBWQWJAGWFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=N1)C)C |
SMILES canonique |
CCOC(=O)C1(C(=N1)C)C |
Synonymes |
2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




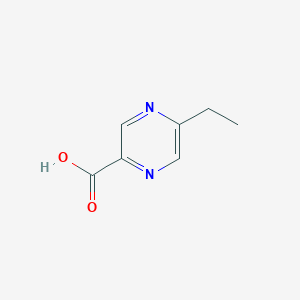
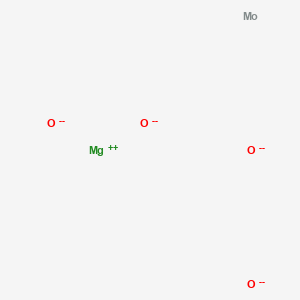


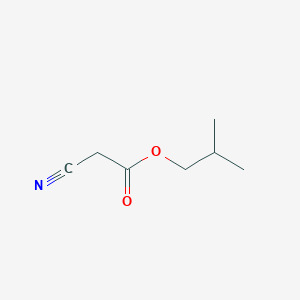
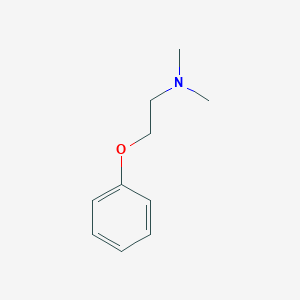
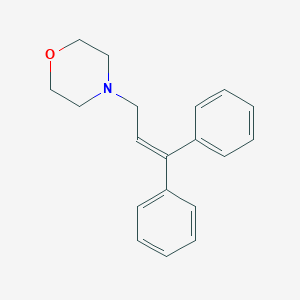



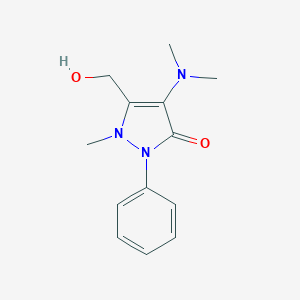
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
